3,4-O-Isopropylidenelincomycin
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Overview
Description
3,4-O-Isopropylidenelincomycin is a derivative of lincomycin, a lincosamide antibiotic originally isolated from the actinomycete Streptomyces lincolnensis . This compound has a molecular formula of C21H38N2O6S and a molecular weight of 446.6 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Isopropylidenelincomycin involves the modification of lincomycin. One common method includes the protection of hydroxyl groups using isopropylidene groups. The reaction typically involves the use of acetone and an acid catalyst under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and modification techniques as in laboratory settings, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-O-Isopropylidenelincomycin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-O-Isopropylidenelincomycin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialized antibiotics and as a reference material in quality control
Mechanism of Action
3,4-O-Isopropylidenelincomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of lincomycin and clindamycin, making it effective against Gram-positive bacteria . The compound interacts with the 23S rRNA, preventing the elongation of peptide chains during translation .
Comparison with Similar Compounds
Similar Compounds
Lincomycin: The parent compound, also a lincosamide antibiotic.
Clindamycin: A semisynthetic derivative of lincomycin with enhanced efficacy.
Pirlimycin: Another lincosamide antibiotic used in veterinary medicine.
Uniqueness
Its isopropylidene groups provide increased stability and solubility compared to its parent compound.
Properties
Molecular Formula |
C21H38N2O6S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H38N2O6S/c1-7-8-12-9-13(23(5)10-12)19(26)22-14(11(2)24)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,24-25H,7-10H2,1-6H3,(H,22,26) |
InChI Key |
XPKQFOFFVUHLPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)O |
Origin of Product |
United States |
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